molecular formula C8H8Cl2 B011405 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene CAS No. 103063-81-6

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene

Cat. No. B011405
M. Wt: 175.05 g/mol
InChI Key: GQKQNYMVDOQVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, also known as DCTO, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.

Biochemical And Physiological Effects

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have various biochemical and physiological effects, including antifungal, antibacterial, and insecticidal activity. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a pesticide due to its ability to disrupt the nervous system of insects. In addition, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been shown to have antifungal activity against various fungal species, making it a potential candidate for the development of new antifungal drugs.

Advantages And Limitations For Lab Experiments

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has several advantages for use in lab experiments, including its unique molecular structure and potential applications in various fields. However, the synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities. In addition, the toxicity of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is not well understood, and further research is needed to determine its safety for use in lab experiments.

Future Directions

There are several future directions for research on 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its toxicity and safety for use in various applications. In addition, further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications in various fields. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in organic synthesis, material science, and medicinal chemistry. Further research is needed to understand the mechanism of action of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene involves a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,3-dichlorocyclohexene. This compound is then subjected to a Diels-Alder reaction with maleic anhydride to produce the desired product, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene. The synthesis of 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has shown potential applications in various fields of scientific research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene can be used as a building block for the synthesis of other complex molecules due to its unique molecular structure. In material science, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In medicinal chemistry, 3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene has been investigated for its potential as a scaffold for the development of new drugs targeting various diseases.

properties

CAS RN

103063-81-6

Product Name

3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

IUPAC Name

3,3-dichlorotricyclo[3.2.1.02,4]oct-6-ene

InChI

InChI=1S/C8H8Cl2/c9-8(10)6-4-1-2-5(3-4)7(6)8/h1-2,4-7H,3H2

InChI Key

GQKQNYMVDOQVIX-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C3(Cl)Cl

Canonical SMILES

C1C2C=CC1C3C2C3(Cl)Cl

Origin of Product

United States

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